

# Application Notes and Protocols for F1874-108 (IO-108) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of **F1874-108**, publicly known as IO-108, a fully human monoclonal antibody that targets the myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2/ILT4). The following protocols are designed for in vivo studies using various mouse models to assess the anti-tumor efficacy and mechanism of action of IO-108.

### **Introduction to IO-108**

IO-108 is an antagonist antibody that blocks the interaction of LILRB2 with its ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d.[1] This blockade is designed to reprogram immunosuppressive myeloid cells within the tumor microenvironment (TME) into a pro-inflammatory state, thereby enhancing anti-tumor immunity.[2][3] Preclinical studies have demonstrated that IO-108 can inhibit tumor growth in various mouse models, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.[1][2]

## **Mechanism of Action: LILRB2 Signaling Pathway**

LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Its engagement with ligands on tumor cells and other cells in the TME leads to the activation of intracellular inhibitory signaling cascades, suppressing the anti-tumor functions of these myeloid cells. IO-108 blocks this interaction, leading to the repolarization of



myeloid cells to a pro-inflammatory phenotype, which in turn enhances T-cell activation and proliferation.



Click to download full resolution via product page

Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.

## **Experimental Protocols**

The following are detailed protocols for evaluating the efficacy of IO-108 in different mouse models. These protocols are based on published preclinical studies involving anti-LILRB2 antibodies.

### **General Experimental Workflow**

The general workflow for an in vivo efficacy study is outlined below. Specific details for each model are provided in the subsequent sections.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo efficacy studies of IO-108.



# Protocol 1: Syngeneic Model with LILRB2 Transgenic Mice

This protocol is adapted from studies using human LILRB2 transgenic mice, which allows for the evaluation of a human-specific antibody in an immunocompetent setting.

Mouse Model: LILRB2 Transgenic C57BL/6 mice.[2] Tumor Cell Line: Lewis Lung Carcinoma (LLC)[2] or MC38 colon adenocarcinoma.[4]

#### Materials:

- LILRB2 Transgenic C57BL/6 mice (8-10 weeks old)
- LLC or MC38 tumor cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS), sterile
- IO-108 antibody
- Isotype control antibody (e.g., human IgG4)
- Calipers for tumor measurement
- · Syringes and needles for injection

#### Procedure:

- Tumor Cell Implantation:
  - Culture LLC or MC38 cells to ~80% confluency.
  - Harvest and wash the cells with sterile PBS.
  - Resuspend cells in sterile PBS at a concentration of 4 x 10<sup>6</sup> cells/mL.



- Subcutaneously inject 100 μL of the cell suspension (4 x 10<sup>5</sup> cells) into the flank of each mouse.[2]
- Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.
  - Calculate tumor volume using the formula: (Length x Width²)/2.[5]
  - When tumors reach a mean size of approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle, Isotype Control, IO-108).[4]
- Treatment Administration:
  - Prepare IO-108 and isotype control antibodies in sterile PBS.
  - Administer 200 μg of IO-108 or control antibody per mouse via intraperitoneal (i.p.)
     injection.[2]
  - Repeat the treatment for a total of six injections.[2] The frequency of injections can be every 3-4 days.
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight every 2-3 days.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
  - At the endpoint, euthanize the mice and harvest tumors and spleens for further analysis.
- Pharmacodynamic Analysis (Optional):
  - Prepare single-cell suspensions from tumors and spleens.
  - Perform flow cytometry to analyze immune cell populations (e.g., T cells, myeloid cells, regulatory T cells).[2]



# Protocol 2: Humanized Mouse Model with Human Tumor Xenograft

This protocol is suitable for evaluating the effect of IO-108 on a human immune system interacting with a human tumor.

Mouse Model: Humanized NSG-SGM3 mice (engrafted with human CD34<sup>+</sup> hematopoietic stem cells).[3] Tumor Cell Line: SK-MEL-5 (melanoma)[3] or A549 (lung cancer).[2]

#### Materials:

- Humanized NSG-SGM3 mice
- SK-MEL-5 or A549 tumor cells
- Appropriate cell culture medium
- Matrigel (optional, for enhancing tumor take)
- IO-108 antibody and isotype control

#### Procedure:

- Tumor Cell Implantation:
  - Prepare tumor cells as described in Protocol 1.
  - Resuspend cells in a mixture of PBS and Matrigel (1:1 ratio) if desired.
  - Subcutaneously inject the tumor cells into the flank of the humanized mice.
- · Tumor Growth Monitoring and Grouping:
  - Monitor tumor growth and group the mice as described in Protocol 1.
- Treatment Administration:



- Administer IO-108 or control antibody via i.p. injection. A dosage of 20 mg/kg has been reported for a similar anti-LILRB2 antibody in a humanized mouse model.[6]
- Administer treatment at a frequency of every 3-7 days.
- Efficacy and Pharmacodynamic Evaluation:
  - Evaluate efficacy and perform pharmacodynamic analyses as described in Protocol 1, using antibodies specific for human immune cell markers.

# **Quantitative Data Summary**

The following tables summarize potential quantitative data that can be generated from the described protocols.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Mice (n) | Mean Tumor<br>Volume at Endpoint<br>(mm³) ± SEM | Tumor Growth Inhibition (%) |
|-----------------|--------------------|-------------------------------------------------|-----------------------------|
| Vehicle Control | 10                 | Value                                           | 0                           |
| Isotype Control | 10                 | Value                                           | Value                       |
| IO-108 (Dose 1) | 10                 | Value                                           | Value                       |
| IO-108 (Dose 2) | 10                 | Value                                           | Value                       |

Table 2: Immune Cell Infiltration in Tumors (Example Flow Cytometry Data)



| Treatment<br>Group | % CD8+ T cells<br>of CD45+ cells<br>(Mean ± SEM) | % CD4+ T cells<br>of CD45+ cells<br>(Mean ± SEM) | % M1 Macrophages (CD86+) of CD11b+ cells (Mean ± SEM) | % Regulatory T cells (FoxP3+) of CD4+ T cells (Mean ± SEM) |
|--------------------|--------------------------------------------------|--------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------|
| Isotype Control    | Value                                            | Value                                            | Value                                                 | Value                                                      |
|                    |                                                  | value                                            | varao                                                 |                                                            |

# **Concluding Remarks**

The provided protocols offer a framework for the in vivo evaluation of **F1874-108** (IO-108) in relevant mouse models. It is recommended to optimize parameters such as cell numbers, antibody dosage, and treatment schedule for each specific tumor model and experimental setup. Careful monitoring of animal health and adherence to institutional animal care and use guidelines are essential throughout the studies. The data generated from these experiments will be crucial in understanding the therapeutic potential of IO-108 and informing its clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Blocking immunoinhibitory receptor LILRB2 reprograms tumor-associated myeloid cells and promotes antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Immunogenic chemotherapy in two mouse colon cancer models PMC [pmc.ncbi.nlm.nih.gov]







- 6. WO2020061059A1 Anti-lilrb2 antibodies and methods of use thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for F1874-108 (IO-108) in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#how-to-use-f1874-108-in-a-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com